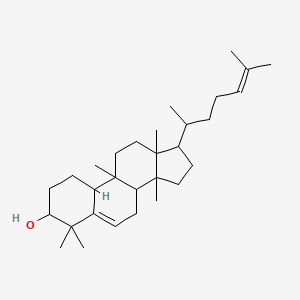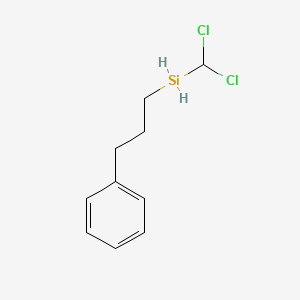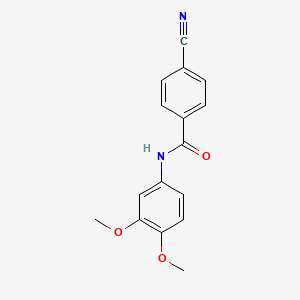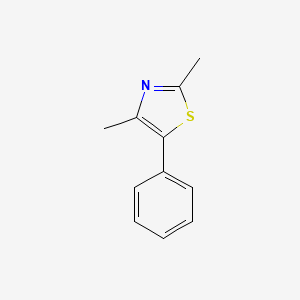
2,4-Dimethyl-5-phenylthiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-5-phenyl-thiazol is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 2,4-Dimethyl-5-phenyl-thiazol consists of a five-membered ring containing sulfur and nitrogen atoms, with methyl groups at positions 2 and 4, and a phenyl group at position 5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-phenyl-thiazol typically involves the cyclization of appropriate precursors. One common method is the reaction of alpha-haloketones with thioamides. For example, the reaction of 2-bromoacetophenone with thioacetamide under basic conditions can yield 2,4-Dimethyl-5-phenyl-thiazol .
Industrial Production Methods: Industrial production of 2,4-Dimethyl-5-phenyl-thiazol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethyl-5-phenyl-thiazol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-5-phenyl-thiazol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-5-phenyl-thiazol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The phenyl group can enhance binding affinity to specific targets, contributing to its biological activity .
Comparación Con Compuestos Similares
2,4-Dimethyl-thiazol: Lacks the phenyl group, which may reduce its biological activity.
5-Phenyl-thiazol: Lacks the methyl groups, which can affect its chemical reactivity.
2-Methyl-4-phenyl-thiazol: Similar structure but different substitution pattern, leading to varied properties.
Uniqueness: 2,4-Dimethyl-5-phenyl-thiazol is unique due to its specific substitution pattern, which enhances its biological activity and chemical reactivity. The presence of both methyl and phenyl groups contributes to its diverse applications in research and industry .
Propiedades
Fórmula molecular |
C11H11NS |
|---|---|
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
2,4-dimethyl-5-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H11NS/c1-8-11(13-9(2)12-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Clave InChI |
BWJJRBGXBFRKCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113793.png)
![2,7-Bis(2-(methyl(phenyl)amino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14113814.png)
![(2S)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-5-(hydrazinylmethylideneamino)-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide](/img/structure/B14113818.png)
![3-[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14113823.png)
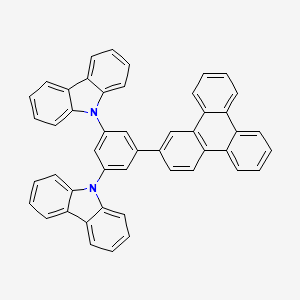

![ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113828.png)
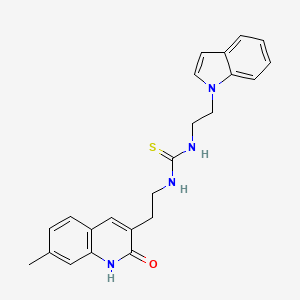
![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14113846.png)


